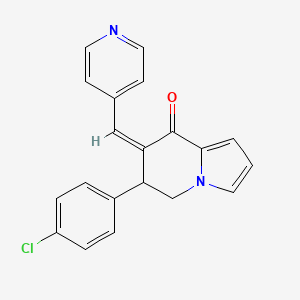![molecular formula C6H8O6 B1244576 (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxyoxolane-2,3-dione](/img/structure/B1244576.png)
(5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxyoxolane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ascorbic acid, commonly known as vitamin C, is a water-soluble vitamin found in various fruits and vegetables, particularly citrus fruits. It is an essential nutrient for humans and certain other animal species that cannot synthesize it endogenously. Ascorbic acid plays a crucial role in the repair of tissue, the formation of collagen, and the enzymatic production of certain neurotransmitters. It also functions as an antioxidant, protecting against damage by reactive oxygen species .
Scientific Research Applications
Ascorbic acid has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in the synthesis of metal nanoparticles and other chemical reactions.
Biology: Essential for collagen synthesis, wound healing, and immune function.
Medicine: Used to prevent and treat scurvy, enhance iron absorption, and as an antioxidant to reduce oxidative stress.
Industry: Employed as a food additive to prevent oxidation, in cosmetics for its antioxidant properties, and in pharmaceuticals as a stabilizing agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ascorbic acid can be synthesized through several chemical routes. One of the most common methods is the Reichstein process, which involves the hydrogenation of D-glucose to D-sorbitol, followed by oxidation to L-sorbose. This is then converted to 2-keto-L-gulonic acid, which is lactonized to produce ascorbic acid .
Industrial Production Methods: In addition to the Reichstein process, modern industrial production often employs microbial fermentation. This method uses genetically modified bacteria to convert D-glucose directly to 2-keto-L-gulonic acid, which is then chemically converted to ascorbic acid. This process is more environmentally friendly and cost-effective compared to traditional chemical synthesis .
Types of Reactions:
Oxidation: Ascorbic acid is readily oxidized to dehydroascorbic acid in the presence of oxidizing agents such as iodine or ferric ions. This reaction is reversible, and dehydroascorbic acid can be reduced back to ascorbic acid.
Reduction: Ascorbic acid acts as a reducing agent and can reduce metal ions such as iron and copper from their higher oxidation states to lower ones.
Substitution: Ascorbic acid can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Iodine, ferric chloride, and potassium iodate in acidic conditions.
Reduction: Metal ions like ferric chloride and cupric sulfate.
Substitution: Various nucleophiles under mild acidic or basic conditions.
Major Products:
Oxidation: Dehydroascorbic acid.
Reduction: Reduced metal ions (e.g., ferrous ions from ferric ions).
Substitution: Substituted ascorbic acid derivatives
Mechanism of Action
Ascorbic acid exerts its effects primarily through its role as an antioxidant. It donates electrons to neutralize reactive oxygen species, thereby preventing cellular damage. It also acts as a cofactor for several enzymes involved in collagen synthesis, carnitine biosynthesis, and neurotransmitter production. The molecular targets include enzymes such as prolyl hydroxylase and lysyl hydroxylase, which are crucial for collagen maturation .
Comparison with Similar Compounds
Ascorbic acid is often compared with other antioxidants such as:
Sodium Ascorbate: A less acidic form of vitamin C, often used in dietary supplements.
Dehydroascorbic Acid: The oxidized form of ascorbic acid, which can be reduced back to ascorbic acid in the body.
Trolox: A water-soluble analog of vitamin E, used as a standard in antioxidant assays.
Gallic Acid: A phenolic compound with antioxidant properties, commonly found in tea and other plants.
Uniqueness: Ascorbic acid is unique in its dual role as both an antioxidant and a cofactor for enzymatic reactions. Its ability to donate electrons and neutralize free radicals makes it a potent antioxidant, while its involvement in collagen synthesis and other metabolic pathways highlights its importance in maintaining overall health .
Properties
Molecular Formula |
C6H8O6 |
|---|---|
Molecular Weight |
176.12 g/mol |
IUPAC Name |
(5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxyoxolane-2,3-dione |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-3,5,7-9H,1H2/t2-,3?,5+/m0/s1 |
InChI Key |
KRGQEOSDQHTZMX-IGCYCDGOSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]1C(C(=O)C(=O)O1)O)O)O |
Canonical SMILES |
C(C(C1C(C(=O)C(=O)O1)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


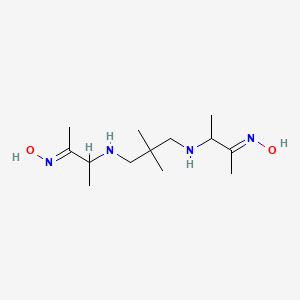

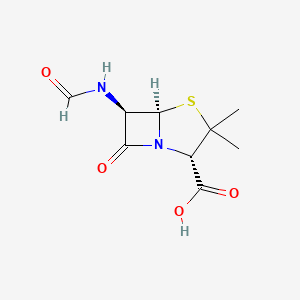
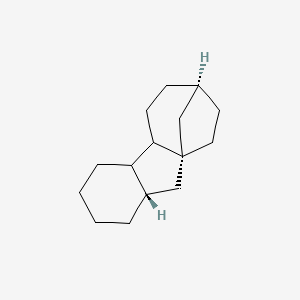

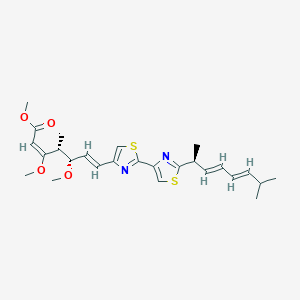
![[(3S,10S,13S,14S,17S)-17-[(2R)-5,6-dihydroxy-6-methyl-7-sulfooxyheptan-2-yl]-17-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1244504.png)
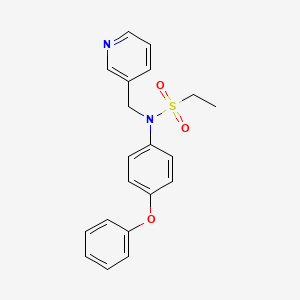
![4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid](/img/structure/B1244510.png)


![(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(3-chloro-4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1244515.png)

